molecular formula C15H15N3OS B2682236 5-(4-cyclopropylidenepiperidine-1-carbonyl)-2,1,3-benzothiadiazole CAS No. 2097913-18-1

5-(4-cyclopropylidenepiperidine-1-carbonyl)-2,1,3-benzothiadiazole

Cat. No.: B2682236
CAS No.: 2097913-18-1
M. Wt: 285.37
InChI Key: ORQCJRSWZWITCB-UHFFFAOYSA-N
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Description

5-(4-Cyclopropylidenepiperidine-1-carbonyl)-2,1,3-benzothiadiazole is a synthetic organic compound designed for advanced materials and pharmaceutical research. Its structure integrates a 2,1,3-benzothiadiazole (BTD) acceptor unit, a motif renowned in organic electronics for its strong electron-accepting properties and use in developing organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and solar cells . This BTD unit is functionalized with a 4-cyclopropylidenepiperidine carbonyl group, a structural feature that can confer conformational rigidity and influence the compound's electronic profile through its fused ring system. This molecular architecture suggests potential application in the design of Donor-Acceptor (D-A) type conjugated systems, where it could serve as a key acceptor building block . The properties of such systems are tunable by varying the donor components and the nature of the π-spacer connecting them, allowing researchers to target specific band gaps and optoelectronic behaviors for novel photovoltaic or light-emitting materials . In a medicinal chemistry context, the distinct molecular framework, combining a benzothiadiazole core with a complex piperidine derivative, makes it a candidate for exploration as a key intermediate in synthetic routes toward biologically active molecules . This product is provided for non-human research applications only. It is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-(4-cyclopropylidenepiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c19-15(12-3-4-13-14(9-12)17-20-16-13)18-7-5-11(6-8-18)10-1-2-10/h3-4,9H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQCJRSWZWITCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Cyclopropylidenepiperidine-1-carbonyl)-2,1,3-benzothiadiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiadiazole moiety, which is known for its diverse biological activities. The cyclopropylidenepiperidine group contributes to its unique pharmacological profile.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Colon Cancer (HCT116)

Table 1 summarizes the IC50 values for different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54920Cell cycle arrest
HCT11612Inhibition of proliferation

The mechanism by which this compound exerts its anticancer effects involves the modulation of several signaling pathways. Notably, it has been reported to inhibit the PI3K/Akt pathway, leading to increased apoptosis and reduced cell proliferation. Additionally, it activates caspase pathways, further promoting programmed cell death.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Study 1: Anticancer Efficacy in Vivo

A recent study investigated the in vivo anticancer efficacy of the compound using a xenograft model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. The study also reported minimal toxicity in normal tissues, suggesting a favorable therapeutic index.

Case Study 2: Antimicrobial Activity in Clinical Isolates

Another study focused on clinical isolates of Staphylococcus aureus resistant to methicillin (MRSA). The compound displayed potent activity against these strains, suggesting its potential as an alternative treatment option for antibiotic-resistant infections.

Safety and Toxicology

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies in rodents revealed no significant adverse effects at therapeutic doses. Long-term studies are ongoing to assess chronic exposure effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The 2,1,3-benzothiadiazole core distinguishes this compound from analogs such as 2,1,3-benzoxadiazole (benzofurazan) and 2,1,3-benzoselenadiazole , which replace sulfur with oxygen or selenium, respectively. Key differences include:

  • 15N Chemical Shifts :
    Replacement of oxygen in benzofurazan with sulfur (to form benzothiadiazole) results in an 85 ppm upfield shift in 15N NMR, attributed to resonance stabilization involving sulfur’s 3d orbitals (e.g., sulfur diimide-type resonance structures). In contrast, selenium substitution (benzoselenadiazole) produces only a 43 ppm upfield shift , suggesting weaker involvement of selenium’s 4d orbitals due to orbital size mismatch .

  • Electron-Withdrawing Capacity :
    Benzothiadiazole’s stronger electron deficiency compared to benzofurazan makes it superior in applications requiring charge transport, such as organic semiconductors .

Solvent Interaction and Basicity

  • Solvent Effects :
    In trifluoroacetic acid (TFA), benzothiadiazole exhibits a small solvent shift (6–18 ppm) , indicative of hydrogen bonding. In contrast, benzoselenadiazole shows a 61.7 ppm upfield shift in TFA, attributed to protonation rather than hydrogen bonding .

  • This impacts solubility and reactivity in acidic environments.

Data Tables

Table 1: Comparative Properties of Benzothiadiazole and Analogs

Compound Heteroatoms 15N Shift (vs. Benzofurazan) Solvent Shift in TFA (ppm) Basicity (pKa) Key Applications
2,1,3-Benzofurazan O, N Reference (0 ppm) 6–18 (H-bonding) -8.3 to -8.4 Fluorescent probes
2,1,3-Benzothiadiazole S, N ~85 upfield 18.5 < -2.5 OLEDs, organic semiconductors
2,1,3-Benzoselenadiazole Se, N ~43 upfield 61.7 (protonation) Not reported High-performance semiconductors

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